ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate
CAS No.: 902434-12-2
Cat. No.: VC4242319
Molecular Formula: C25H26N6O4S
Molecular Weight: 506.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902434-12-2 |
|---|---|
| Molecular Formula | C25H26N6O4S |
| Molecular Weight | 506.58 |
| IUPAC Name | ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C25H26N6O4S/c1-5-35-23(32)14-36-25-27-18-13-21(34-4)20(33-3)12-16(18)24-28-22(29-31(24)25)10-11-30-15(2)26-17-8-6-7-9-19(17)30/h6-9,12-13H,5,10-11,14H2,1-4H3 |
| Standard InChI Key | YZRPKGCDHYCZKL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)CCN4C(=NC5=CC=CC=C54)C)OC)OC |
Introduction
Ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is a complex organic compound featuring a unique combination of heterocyclic rings, including triazoloquinazoline and benzodiazole moieties. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key intermediates are prepared and then subjected to coupling reactions, often facilitated by catalysts and specific reaction conditions.
Synthesis Steps:
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Preparation of Intermediates: Synthesis of key intermediates such as 8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl] triazolo[1,5-c]quinazoline.
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Coupling Reactions: Use of catalysts and controlled conditions to form the final compound.
Chemical Reactivity
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its properties or enhancing its biological activity.
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces or modifies functional groups |
| Reduction | Reduces specific functional groups |
| Substitution | Replaces one functional group with another |
Potential Applications
Ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is explored for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is also used as a building block for synthesizing more complex molecules.
Future Research Directions:
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Biological Activity Studies: Investigate its antimicrobial, anticancer, and anti-inflammatory properties.
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Synthetic Modifications: Explore chemical modifications to enhance its pharmacological properties.
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